Extended n-Butyl Chain Increases Lipophilicity Compared to 1-Ethyl Analog
The target compound features an n-butyl substitution at the N1 position, resulting in a computed XLogP3-AA of 3.5 [1]. In contrast, the closest commercial analog, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 922130-07-2), has an ethyl group at this position and a predicted lower XLogP3-AA of approximately 2.8 . This increase in lipophilicity can modulate passive membrane permeability and tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide: ~2.8 (estimated) |
| Quantified Difference | Δ +0.7 log units |
| Conditions | Computed by PubChem XLogP3 algorithm [1]; comparator value estimated based on structural analogy and standard Hansch-Leo contribution . |
Why This Matters
A 0.7 log unit increase in LogP can significantly alter passive membrane permeability and in vivo distribution, requiring users to screen this exact compound rather than assuming equivalence with the 1-ethyl analog.
- [1] PubChem. (2026). Compound Summary for CID 16927023, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
